cis-4-(4-Methylcyclohexyl)-biphenyl
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22 |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)-4-phenylbenzene |
InChI |
InChI=1S/C19H22/c1-15-7-9-17(10-8-15)19-13-11-18(12-14-19)16-5-3-2-4-6-16/h2-6,11-15,17H,7-10H2,1H3 |
InChI Key |
ZDBSZEIYGNYRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of Cis 4 4 Methylcyclohexyl Biphenyl
Retrosynthetic Disconnection Analysis of the cis-4-(4-Methylcyclohexyl)-biphenyl Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, two primary disconnections are considered logical pathways for its synthesis.
The first and most common disconnection is at the C-C single bond between the two aromatic rings of the biphenyl (B1667301) core. This approach simplifies the molecule into two key fragments: a substituted phenyl ring and another functionalized phenyl ring suitable for a cross-coupling reaction. This leads to precursors such as a (4-methylcyclohexyl)phenyl halide and a methylphenyl-boronic acid (or vice-versa), which can be coupled using modern catalytic methods.
A second possible disconnection is between the cyclohexyl ring and the biphenyl unit. This strategy would involve synthesizing the biphenyl core first, followed by the attachment of the cis-4-methylcyclohexyl group. This approach might be less common due to the challenges of forming an aryl-aliphatic C-C bond under mild conditions without isomerization of the cis stereocenter.
These retrosynthetic pathways guide the selection of appropriate reactions for both the construction of the biphenyl system and the stereocontrolled formation of the substituted cyclohexane (B81311) ring.
Approaches to the Biphenyl Scaffold Construction
The formation of the aryl-aryl bond is a cornerstone of synthesizing the biphenyl scaffold. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.
Suzuki-Miyaura Cross-Coupling Strategies
The Suzuki-Miyaura coupling is one of the most efficient methods for creating C-C bonds between aryl groups. gre.ac.uklibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be envisioned, differing in the placement of the boronic acid and halide functional groups on the precursors.
Strategy A: Coupling of a (cis-4-methylcyclohexyl)phenyl halide with 4-methylphenylboronic acid. Strategy B: Coupling of a 4-halophenylboronic acid with a cis-4-methylcyclohexylbenzene derivative.
Both strategies are viable, and the choice often depends on the commercial availability and ease of synthesis of the starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, and a base like potassium carbonate or sodium carbonate, in a suitable solvent mixture, which can include aqueous solutions. mdpi.comrsc.orgpku.edu.cn The use of heterogeneous catalysts like Pd/C is also advantageous for easier product purification and catalyst recycling. pku.edu.cn
Table 1: Potential Starting Materials for Suzuki-Miyaura Coupling
| Strategy | Aryl Halide | Organoboron Reagent |
|---|---|---|
| A | 1-Bromo-4-(cis-4-methylcyclohexyl)benzene | 4-Methylphenylboronic acid |
| B | 4-Bromotoluene | (4-(cis-4-methylcyclohexyl)phenyl)boronic acid |
| A | 1-Iodo-4-(cis-4-methylcyclohexyl)benzene | 4-Methylphenylboronic acid pinacol (B44631) ester |
| B | 4-Iodotoluene | (4-(cis-4-methylcyclohexyl)phenyl)boronic acid pinacol ester |
Other Palladium-Catalyzed Aryl-Aryl Bond Formations
While the Suzuki-Miyaura coupling is highly prevalent, other palladium-catalyzed reactions can also be employed for the synthesis of the biphenyl scaffold. These include:
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. For this synthesis, one could use a (cis-4-methylcyclohexyl)phenyl halide and a trimethylstannyl-toluene derivative, or the reverse combination. A key drawback of Stille coupling is the toxicity of the organotin reagents and byproducts. libretexts.org
Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide. The organozinc reagents are highly reactive but can be sensitive to air and moisture, requiring more stringent reaction conditions. libretexts.org
Hiyama Coupling: This involves the coupling of an organosilane with an organohalide, activated by a fluoride (B91410) source. Aryltriethoxysilanes or aryltrifluorosilanes can be used as coupling partners. organic-chemistry.org
These alternative methods provide flexibility in synthetic design, especially when the required boronic acids for a Suzuki coupling are unstable or difficult to prepare.
Stereoselective Synthesis of the cis-4-Methylcyclohexyl Moiety
Achieving the correct cis stereochemistry in the 1,4-disubstituted cyclohexane ring is a critical challenge in the synthesis of the target molecule. The trans isomer is often the thermodynamically more stable product, necessitating kinetically controlled reaction conditions to favor the cis product. mvpsvktcollege.ac.inlibretexts.org
Diastereoselective Reduction and Functionalization Pathways
A common approach to establish the cis stereochemistry is through the diastereoselective reduction of a 4-methylcyclohexanone (B47639) precursor. The stereochemical outcome of the reduction of substituted cyclohexanones is highly dependent on the steric bulk of the reducing agent. acs.org
Reduction with Small Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are considered sterically small. They tend to approach the carbonyl group from the axial direction to avoid steric hindrance with the existing ring hydrogens, resulting in the formation of the equatorial alcohol. In the case of reducing 4-methylcyclohexanone, this would lead to the trans-4-methylcyclohexanol. acs.org
Reduction with Bulky Hydride Reagents: To favor the formation of the cis alcohol (with an axial hydroxyl group), a sterically demanding reducing agent is required. Reagents such as L-Selectride (lithium tri-sec-butylborohydride) attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position. acs.org This provides a reliable method to generate cis-4-methylcyclohexanol, which can then be converted to other functional groups if needed.
Table 2: Stereoselectivity in the Reduction of 4-Methylcyclohexanone
| Reducing Agent | Primary Attack Trajectory | Major Product | Stereochemistry |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Axial | trans-4-Methylcyclohexanol | Equatorial -OH |
| L-Selectride® | Equatorial | cis-4-Methylcyclohexanol | Axial -OH |
Once cis-4-methylcyclohexanol is obtained, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) for subsequent substitution reactions or transformed into a halide to participate in cross-coupling reactions.
Derivatization from Precursor Methylcyclohexyl Compounds
An alternative strategy involves starting with a commercially available or easily synthesized precursor that already contains the desired cis-1,4-disubstitution pattern. For instance, cis-4-methylcyclohexanol or cis-4-methylcyclohexylamine are potential starting points. guidechem.comgoogle.com
A recent patent describes a method for synthesizing cis-4-methylcyclohexylamine by hydrogenating 4-methylphenylboronic acid with a rhodium-carbon catalyst, followed by recrystallization to isolate the cis isomer of 4-methylcyclohexylboronic acid, and subsequent amination. google.com This cis-functionalized cyclohexane can then be used to build the biphenyl portion of the molecule. For example, the amine could be converted to a halide via a Sandmeyer-type reaction, providing a substrate for a subsequent Suzuki coupling.
Formation of the Aryl-Cyclohexyl Linkage
The creation of the bond between the biphenyl and cyclohexyl moieties is a critical step in the synthesis of this compound. This can be achieved through several methodologies, broadly categorized as direct coupling and functional group interconversion strategies.
Direct coupling reactions offer a powerful and efficient means to forge the aryl-cyclohexyl bond. These methods typically involve the reaction of an organometallic derivative of one fragment with a halogenated or otherwise activated version of the other.
Suzuki-Miyaura Coupling: A versatile and widely used method, the Suzuki-Miyaura coupling can be employed to form the C-C bond between the biphenyl and cyclohexyl rings. illinois.edu This reaction typically involves the palladium-catalyzed cross-coupling of an aryl boronic acid or ester with a cyclohexyl halide or triflate. acs.org For the synthesis of this compound, this could involve reacting a 4-biphenyl boronic acid derivative with a cis-4-methylcyclohexyl halide. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. acs.orggoogle.com
Negishi Coupling: This coupling reaction utilizes an organozinc reagent and a palladium or nickel catalyst. acs.org An aryl halide (e.g., 4-bromobiphenyl) can be coupled with a cis-4-methylcyclohexylzinc halide. Nickel-catalyzed versions of this reaction have also been developed. acs.org
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. nih.gov For instance, the reaction of 4-biphenylmagnesium bromide with cis-4-methylcyclohexyl bromide could be a potential route.
Other Cross-Coupling Reactions: Research continues to expand the toolbox of cross-coupling reactions. For example, methods utilizing organometallic reagents of other metals like tin (Stille coupling) or silicon (Hiyama coupling) could also be adapted for this synthesis. Additionally, ruthenium-catalyzed cross-coupling reactions have been shown to be effective for the arylation of certain heterocyclic systems and could potentially be applied to cyclohexyl derivatives. elsevierpure.com
A significant challenge in these coupling reactions is the potential for the formation of undesired byproducts, such as homocoupled products (e.g., 4,4'-dimethylbiphenyl). google.com The selection of appropriate catalysts and reaction conditions is critical to minimize these side reactions. google.com
An alternative to direct coupling involves the formation of a precursor molecule followed by a series of functional group interconversions (FGIs) to arrive at the target compound. ub.edusolubilityofthings.comimperial.ac.uk This approach can offer advantages in terms of substrate availability and stereochemical control.
Reduction of an Aryl Cyclohexanone/Cyclohexenol: One strategy could involve the synthesis of a 4-(4-methylcyclohexanonyl)biphenyl or 4-(4-methylcyclohexenolyl)biphenyl intermediate. Subsequent reduction of the ketone or alcohol functionality would yield the desired cyclohexyl ring. The stereochemical outcome of the reduction would be a key consideration, with reagents and conditions chosen to favor the formation of the cis isomer.
Ring-Opening Reactions: Ring-opening of strained cyclic precursors can also be a viable strategy. For example, silver-catalyzed ring-opening of tertiary cycloalkanols has been utilized for the C-H functionalization of cyclic aldimines, demonstrating a method for creating new C-C bonds. rsc.org
Guerbet Condensation: The Guerbet condensation is a known method for the self-condensation of alcohols to form larger, branched alcohols. google.com While typically applied to acyclic alcohols, variations of this reaction could potentially be explored for coupling arylcyclohexanols. google.com
From Arylcyclohexylamines: Arylcyclohexylamine derivatives are a known class of compounds. mdpi.com It might be possible to synthesize a cis-4-(4-methylcyclohexyl)aniline derivative and then convert the amino group to a hydrogen atom through a deamination reaction, thus forming the final product.
Friedel-Crafts Type Reactions: While potentially challenging in terms of regioselectivity and the risk of rearrangements, Friedel-Crafts alkylation or acylation reactions could be considered. For example, the acylation of biphenyl with a 4-methylcyclohexanecarbonyl chloride followed by reduction of the resulting ketone could provide a pathway. However, controlling the position of acylation on the biphenyl ring would be a significant hurdle.
Post-Synthetic Modifications and Functionalization of the this compound Framework
Once the core this compound structure is assembled, further modifications can be introduced to tailor its properties. These post-synthetic modifications can target either the biphenyl or the cyclohexyl moiety. acs.orgacs.org
Functionalization of the Biphenyl Unit: The biphenyl ring system is amenable to various electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The directing effects of the cyclohexyl substituent would influence the position of the incoming functional group. For instance, remote C-H bond activation has been demonstrated on biphenyl derivatives, allowing for functionalization at positions that are not easily accessible through classical methods. escholarship.org
Functionalization of the Cyclohexyl Ring: The saturated cyclohexyl ring is less reactive than the aromatic biphenyl system. However, radical-based reactions can be employed to introduce functional groups. For example, free-radical halogenation could introduce a halogen atom onto the cyclohexyl ring, which could then serve as a handle for further transformations through nucleophilic substitution or elimination reactions.
Click Chemistry: The introduction of "clickable" functional groups, such as azides or terminal alkynes, onto the framework during the initial synthesis would allow for highly efficient and specific post-synthetic modifications using click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This approach provides a powerful tool for creating a library of derivatives with diverse functionalities. nih.gov
Optimization of Synthetic Pathways for Yield and Stereochemical Purity
Achieving a high yield of the desired cis isomer is a primary goal in the synthesis of 4-(4-Methylcyclohexyl)-biphenyl. Several factors must be carefully controlled to optimize the synthetic pathway.
Stereoselective Synthesis: The stereochemistry of the 4-methylcyclohexyl ring is crucial. One approach to ensure the desired cis configuration is to start with a stereochemically pure precursor, such as cis-4-methylcyclohexylamine or cis-4-methylcyclohexanol. unipi.itgoogle.com For example, a method for preparing cis-4-methylcyclohexylamine with high purity has been reported, involving the hydrogenation of 4-methyl phenylboronic acid/ester followed by recrystallization and amination. google.com Another strategy involves stereoselective reactions, such as catalytic hydrogenation of a cyclohexene (B86901) precursor, where the choice of catalyst and reaction conditions can influence the facial selectivity of hydrogen addition. The use of bulky substituents on the biphenyl ring can also influence the stereochemical outcome of reactions on the cyclohexyl moiety. youtube.com
Catalyst and Ligand Selection: In cross-coupling reactions, the choice of the palladium or nickel catalyst and the associated ligands is paramount. Different ligands can significantly impact the reaction's efficiency, selectivity, and tolerance to various functional groups. acs.org For instance, in Suzuki-Miyaura couplings, bulky electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. acs.org
Reaction Conditions: Temperature, solvent, and the nature of the base used can all have a profound effect on the yield and purity of the product. Optimization of these parameters through systematic screening is often necessary to identify the ideal conditions for a specific transformation. For example, in some coupling reactions, the addition of specific ethers can improve the outcome. google.com
Purification Techniques: Efficient purification methods are essential to isolate the desired cis isomer from any trans isomer that may have formed, as well as from other reaction byproducts. Chromatographic techniques, such as flash column chromatography, are often employed for this purpose. unipi.it In some cases, recrystallization can also be an effective method for purification and enrichment of the desired stereoisomer. google.com
Stereochemical Investigations and Conformational Analysis of Cis 4 4 Methylcyclohexyl Biphenyl
Elucidation of the cis-Stereochemistry at the Cyclohexyl Ring (Methyl and Biphenyl (B1667301) Substituent Orientation)
The designation cis in cis-4-(4-Methylcyclohexyl)-biphenyl defines the stereochemical relationship between the methyl and biphenyl groups attached to the cyclohexane (B81311) ring. In the cis isomer, both the methyl group (at position 1) and the biphenyl group (at position 4) are situated on the same side of the ring's average plane.
This can be visualized in a planar representation of the cyclohexane ring where both substituent bonds are shown with wedges or both with dashes. In the more realistic chair conformation, one substituent will be in an axial position while the other is in an equatorial position, or vice-versa, to maintain this cis relationship as the ring undergoes inversion. The existence of a distinct trans isomer, where the substituents are on opposite sides, has also been noted in chemical literature.
The definitive characterization of this cis arrangement relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), which can distinguish between the subtle differences in the chemical environments of the cis and trans isomers.
Conformational Dynamics of the Cyclohexyl Ring in the Biphenyl Conjugate
Chair Conformation Equilibria and Inversion Barriers
The cyclohexane ring undergoes a rapid "ring flip" or "chair inversion" at room temperature, interconverting between two chair conformations. For cis-1,4-disubstituted cyclohexanes, this inversion process converts an axial substituent to an equatorial one and vice versa. In the case of this compound, we can consider the closely related analog, cis-1-methyl-4-phenylcyclohexane, for which conformational energy data is available. gauthmath.comquizlet.com
The two possible chair conformations are:
Conformer A: Axial methyl group and equatorial biphenyl group.
Conformer B: Equatorial methyl group and axial biphenyl group.
The equilibrium between these two states does not lie evenly. There is a distinct energy difference, which governs the population of each conformer. For the analogous cis-1-methyl-4-phenylcyclohexane, the Gibbs free energy change (ΔG°) for the conversion of the conformer with the axial methyl group to the one with the axial phenyl group is +4.73 kJ/mol. quizlet.com This positive value indicates that Conformer A (axial methyl, equatorial biphenyl) is more stable and therefore predominates at equilibrium. quizlet.com The energy barrier for this chair-chair interconversion in substituted cyclohexanes is typically in the range of 10-11 kcal/mol.
Steric and Electronic Influences on Axial/Equatorial Preferences of Substituents
The preference for one chair conformer over another is dictated by steric strain, specifically 1,3-diaxial interactions. A substituent in the axial position experiences steric hindrance from the two other axial hydrogens on the same side of the ring. Larger substituents create greater steric strain, making the equatorial position more favorable.
To quantify this preference, a parameter known as the "A-value" is used, which represents the energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane.
| Substituent | A-value (kcal/mol) |
| -CH₃ (Methyl) | 1.74 |
| -C₆H₅ (Phenyl) | ~2.8-3.1 |
| -C₆H₄-C₆H₅ (Biphenyl) | >3.1 (Estimated) |
This table presents A-values, which quantify the steric preference of a substituent for the equatorial position. Data is based on established values for methyl and phenyl groups.
Torsional Conformational Analysis of the Biphenyl Core
The biphenyl unit itself is not planar. The two phenyl rings are twisted relative to each other due to the steric repulsion between the hydrogen atoms on the ortho-positions (carbons 2, 6, 2', and 6').
Inter-ring Dihedral Angle and Rotational Barriers
The conformation of biphenyl is defined by the torsional or dihedral angle between the planes of the two aromatic rings. In the gas phase, biphenyl exhibits a dihedral angle of approximately 44-45°. researchgate.netlibretexts.org This twisted conformation represents the lowest energy state, balancing the opposing forces of steric hindrance (which disfavors planarity) and π-conjugation (which favors planarity).
Rotation around the central carbon-carbon single bond is possible, but it is not free. There are two main energy barriers to this rotation:
A barrier at a 0° dihedral angle (planar conformation), where steric repulsion between ortho-hydrogens is maximized.
A barrier at a 90° dihedral angle, where π-orbital overlap is completely lost, disrupting electronic conjugation.
For unsubstituted biphenyl, these barriers are relatively low, allowing for rapid interconversion at room temperature.
| Conformation / Transition State | Dihedral Angle (φ) | Energy Barrier (kJ/mol) | Energy Barrier (kcal/mol) |
| Ground State | ~45° | 0 | 0 |
| Planar Transition State | 0° | ~6.0 - 8.4 | ~1.4 - 2.0 |
| Perpendicular Transition State | 90° | ~6.5 - 9.0 | ~1.6 - 2.2 |
This table outlines the key rotational barriers for the biphenyl unit, based on experimental and computational data for biphenyl. researchgate.netbiomedres.us
Impact of Cyclohexyl Substitution on Biphenyl Torsional Dynamics
The substitution of a 4-methylcyclohexyl group at the para-position (position 4) of the biphenyl core has a minimal impact on the torsional dynamics between the two phenyl rings. Because the substituent is not in an ortho-position, it does not introduce any additional steric hindrance that would significantly alter the rotational barrier or the equilibrium dihedral angle. nih.gov
Computational studies on various para-substituted biphenyls have shown that the conformational energy profiles are virtually identical to that of unsubstituted biphenyl. nih.gov Any influence from the para-substituent is primarily electronic. However, the alkyl nature of the 4-methylcyclohexyl group means its electronic effect (either electron-donating or withdrawing) is weak. Therefore, the torsional behavior of the biphenyl core in this compound can be expected to closely mirror that of unsubstituted biphenyl, with a similar dihedral angle and rotational energy profile.
Overall Molecular Conformation and Preferred Orientations in Solution and Solid States
In solution, the cyclohexane ring of this compound predominantly adopts a chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. In a cis-1,4-disubstituted cyclohexane, one substituent must occupy an axial position while the other is in an equatorial position. This leads to a dynamic equilibrium between two chair conformers, as illustrated below.
Conformational Equilibrium of this compound:
| Conformer A | Conformer B |
| Equatorial Biphenyl, Axial Methyl | Axial Biphenyl, Equatorial Methyl |
While the chair conformation is the most stable, the potential for other conformations, such as the twist-boat, exists. Studies on sterically hindered cis-1,4-disubstituted cyclohexanes, like cis-1,4-di-tert-butylcyclohexane, have shown the presence of twist-boat conformers in equilibrium with the chair form, detectable by techniques like low-temperature NMR spectroscopy. researchgate.netsikhcom.netnih.gov It is conceivable that under certain conditions, this compound could also exhibit a minor population of non-chair conformations.
In the solid state, the molecule is locked into a single conformation. X-ray crystallography is the definitive method for determining the precise solid-state structure, including bond lengths, bond angles, and the torsional angle between the two phenyl rings of the biphenyl moiety. In the absence of a specific crystal structure for this compound, the solid-state conformation would be dictated by efficient crystal packing, maximizing intermolecular interactions and minimizing empty space.
Diastereomeric Ratio Determination and Enantiomeric Separation Methodologies (if applicable)
The stereochemistry of this compound has important implications for its isomeric purity and potential for chirality.
Diastereomeric Ratio Determination:
The synthesis of 4-(4-Methylcyclohexyl)-biphenyl can potentially yield both the cis and trans diastereomers. The determination of the diastereomeric ratio is crucial for characterizing the product mixture. A common and effective method for this is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the proton at the C-1 position of the cyclohexane ring (the proton on the carbon attached to the biphenyl group) is sensitive to its stereochemical environment. In related structures, it has been observed that the C-1 proton in the cis isomer resonates at a different chemical shift compared to the corresponding proton in the trans isomer. unipi.it Integration of the signals corresponding to each diastereomer in the ¹H NMR spectrum allows for a quantitative determination of their ratio.
Chromatographic techniques, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), are also powerful tools for separating and quantifying diastereomers. Separation is typically achieved on a standard stationary phase (like silica (B1680970) gel) due to the different physical properties (e.g., polarity, shape) of the cis and trans isomers. unipi.it
Enantiomeric Separation Methodologies:
The applicability of enantiomeric separation is dependent on whether the molecule is chiral. This compound is an achiral molecule. It possesses a plane of symmetry that passes through the C-1 and C-4 atoms of the cyclohexane ring and bisects the biphenyl group. Molecules with such a plane of symmetry are superimposable on their mirror images and are therefore not chiral. Such compounds are referred to as meso compounds.
Since this compound is achiral, it does not exist as a pair of enantiomers, and therefore, enantiomeric separation is not applicable.
In contrast, the trans isomer of 4-(4-Methylcyclohexyl)-biphenyl is chiral and would exist as a pair of enantiomers. If a synthesis produced a mixture of all possible stereoisomers, the separation would involve first separating the cis diastereomer from the racemic mixture of the trans enantiomers. The racemic trans mixture could then be resolved into its individual enantiomers using chiral separation techniques. These methods typically involve the use of a chiral stationary phase (CSP) in HPLC or a chiral selector in Capillary Electrophoresis (CE). nih.gov The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different stabilities and thus different retention times or migration velocities.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR for Proton Environment and Stereochemical Assignment
The ¹H NMR spectrum provides critical information for distinguishing between cis and trans isomers of 4-(4-Methylcyclohexyl)-biphenyl. A key diagnostic signal is the chemical shift of the proton attached to the C1 position of the cyclohexyl ring (the carbon bonded to the biphenyl (B1667301) group). In the cis isomer, this proton typically resonates at a higher chemical shift (further downfield) compared to the corresponding proton in the trans isomer. unipi.it This difference arises from the anisotropic effect of the biphenyl ring, where the spatial orientation of the proton in the cis configuration places it in a more deshielded environment.
The aromatic protons of the biphenyl moiety typically appear as a series of multiplets in the range of δ 7.2-7.6 ppm. The protons of the methyl group on the cyclohexane (B81311) ring characteristically present as a doublet, while the cyclohexyl methylene (B1212753) and methine protons produce a complex series of multiplets at higher field (lower chemical shift).
Table 1: Illustrative ¹H NMR Chemical Shifts for key protons in cis-4-(4-Methylcyclohexyl)-biphenyl
| Proton | Illustrative Chemical Shift (ppm) | Multiplicity |
| Biphenyl-H | 7.2-7.6 | m |
| Cyclohexyl-H1 (axial) | ~2.5 | m |
| Methyl-H (cyclohexyl) | ~0.9 | d |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
¹³C NMR for Carbon Backbone Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. The biphenyl carbons exhibit characteristic signals in the aromatic region (typically δ 120-150 ppm), with quaternary carbons showing distinct chemical shifts. The aliphatic carbons of the methylcyclohexyl group resonate at higher field (δ 20-50 ppm). The specific chemical shifts of the cyclohexyl carbons are sensitive to the cis stereochemistry.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon | Representative Chemical Shift (ppm) |
| Biphenyl Quaternary Carbons | 138-148 |
| Biphenyl CH Carbons | 126-129 |
| Cyclohexyl C1 | ~45 |
| Cyclohexyl CH (other) | 29-35 |
| Cyclohexyl CH₂ | 29-35 |
| Methyl Carbon | ~22 |
Note: These are representative values and can be influenced by the solvent and spectrometer frequency.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Full Structural and Connectivity Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed. beilstein-journals.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It is instrumental in tracing the connectivity within the methylcyclohexyl ring, showing correlations between the methyl protons and the adjacent methine proton, as well as among the various methylene and methine protons of the ring. It also helps to delineate the coupling relationships between the aromatic protons on the biphenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signal for each specific protonated carbon in the molecule, such as linking the methyl protons to the methyl carbon and each aromatic proton to its corresponding carbon atom.
Variable-Temperature NMR for Conformational Dynamics Studies
Variable-temperature (VT) NMR studies can provide insights into the conformational dynamics of the this compound molecule. By recording NMR spectra at different temperatures, it is possible to study processes such as the ring-flipping of the cyclohexane moiety. In the cis isomer, the energy barrier for this process and the preferred conformations can be investigated. Changes in the chemical shifts and signal multiplicities as a function of temperature can be analyzed to determine the thermodynamic parameters associated with these dynamic equilibria.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Characteristic Functional Group Modes
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Biphenyl) |
| 3000-2850 | C-H stretch | Aliphatic (Cyclohexyl and Methyl) |
| ~1600, ~1485 | C=C stretch | Aromatic Ring (Biphenyl) |
| ~1450 | C-H bend | Aliphatic (CH₂) |
| ~820 | C-H out-of-plane bend | para-substituted Aromatic Ring |
The spectrum will be characterized by the sharp C-H stretching vibrations of the aromatic biphenyl system above 3000 cm⁻¹ and the strong C-H stretching bands of the saturated methylcyclohexyl group just below 3000 cm⁻¹. The presence of the biphenyl group is further confirmed by the characteristic aromatic C=C stretching absorptions. The substitution pattern of the biphenyl ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region.
Raman Spectroscopy for Vibrational Fingerprinting
The Raman spectrum would be dominated by vibrations associated with the biphenyl core and the cyclohexyl ring. Key vibrational modes expected include:
Biphenyl Core Vibrations : The biphenyl unit would exhibit characteristic peaks for C-C stretching within the aromatic rings, typically appearing in the 1580-1610 cm⁻¹ region. researchgate.net The inter-ring C-C stretching vibration is also a key feature.
Cyclohexyl Ring Vibrations : The cyclohexane ring has several characteristic vibrational modes, including CH₂ scissoring, twisting, and wagging, as well as C-C stretching modes. The exact frequencies of these modes are sensitive to the conformation of the ring.
Alkyl Group Vibrations : The methyl group would show characteristic C-H stretching and bending vibrations.
Coupled Vibrations : Coupling between the vibrational modes of the biphenyl and cyclohexyl moieties would also be present, leading to a complex and unique spectral pattern.
The cis configuration of the methylcyclohexyl group would influence the vibrational frequencies compared to the trans isomer due to steric interactions and differences in symmetry. These differences, though potentially subtle, could be used to distinguish between the two isomers. For instance, studies on substituted biphenyls have shown that changes in substituent position lead to distinct Raman peaks that can be used for isomer recognition. researchgate.net
A detailed analysis, likely requiring computational modeling in conjunction with experimental data, would be necessary to assign all the observed Raman bands definitively. rsc.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular formula for this compound is C₁₉H₂₂, giving it a molecular weight of approximately 250.38 g/mol . lookchem.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 250. The fragmentation of the molecular ion is a key feature, providing structural information. libretexts.orgchemguide.co.uk The fragmentation process is driven by the stability of the resulting fragments. libretexts.orgchemguide.co.uk For this compound, characteristic fragmentation pathways would involve cleavage of the bonds within the cyclohexyl ring and the bond connecting the cyclohexyl and biphenyl moieties.
Common fragmentation patterns for similar alkyl-substituted aromatic compounds include:
Loss of the Alkyl Side Chain : Cleavage of the bond between the cyclohexyl ring and the biphenyl group would result in a fragment corresponding to the biphenyl cation and a neutral methylcyclohexyl radical, or vice versa.
Fragmentation of the Cyclohexyl Ring : The cyclohexyl ring can undergo various fragmentation pathways, including the loss of smaller alkyl fragments. libretexts.org For instance, loss of a methyl group (CH₃, 15 mass units) or an ethyl group (C₂H₅, 29 mass units) from the cyclohexyl ring are plausible fragmentation steps. youtube.comyoutube.com
Biphenyl Fragmentation : The biphenyl core itself is relatively stable, but can also fragment under high energy conditions. nist.gov
The relative abundance of the different fragment ions, particularly the base peak (the most intense peak in the spectrum), provides information about the most stable fragmentation pathways. For related compounds like 4-methylbiphenyl, the molecular ion is often a very prominent peak, indicating the stability of the aromatic system. nih.gov
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z Value | Possible Fragment Identity | Notes |
| 250 | [C₁₉H₂₂]⁺ | Molecular Ion (M⁺) |
| 235 | [C₁₈H₁₉]⁺ | Loss of a methyl group (-CH₃) from the cyclohexyl ring |
| 167 | [C₁₃H₁₁]⁺ | Fragment corresponding to a methylbiphenyl-like cation |
| 154 | [C₁₂H₁₀]⁺ | Biphenyl cation, resulting from cleavage of the cyclohexyl-biphenyl bond |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment in aromatic compounds |
This table is predictive and based on general fragmentation patterns of similar compounds.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic structure of this compound. The chromophore in this molecule is the biphenyl system.
Electronic Absorption (UV-Vis) Spectroscopy:
The UV-Vis spectrum of this compound is expected to be similar to that of other 4-alkyl substituted biphenyls. Biphenyl itself exhibits a strong absorption band around 250 nm, which is attributed to a π → π* transition. nist.gov The presence of the alkyl substituent on the biphenyl core typically causes a small red-shift (bathochromic shift) of this absorption maximum. The electronic spectra of biphenyls are influenced by the torsion angle between the two phenyl rings. researcher.liferesearchgate.net
For similar compounds, a very weak, electronically allowed absorption band is sometimes observed at longer wavelengths (around 320-350 nm). researcher.life The intensity and position of the absorption bands provide information about the electronic transitions within the molecule.
Electronic Emission (Fluorescence) Spectroscopy:
Upon excitation with UV light, this compound is expected to exhibit fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and occurs at longer wavelengths (lower energy). The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and environment. The nature of the substituent and the planarity of the biphenyl system can influence the fluorescence characteristics.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optical Activity Assessment
Chiroptical spectroscopy, such as Circular Dichroism (CD), is a technique used to study chiral molecules. youtube.com Chirality refers to the property of a molecule being non-superimposable on its mirror image. For this compound, the presence of chiral centers would be necessary for it to be optically active and thus exhibit a CD spectrum.
The this compound molecule, as named, does not inherently imply chirality in a way that would be readily apparent without considering its conformational isomers. The 4-position of the cyclohexyl ring and the 4-position of the biphenyl are planes of symmetry in the most stable chair conformation of the cyclohexane ring. However, if the molecule adopts a twisted conformation or if there are specific stereoisomers due to restricted rotation, it could potentially be chiral.
If this compound were to exist as a stable mixture of enantiomers (non-superimposable mirror images), it would be optically active. nih.govnih.gov In such a case, Circular Dichroism spectroscopy could be used to:
Confirm Chirality : A non-zero CD spectrum would confirm that the sample is chiral.
Characterize Stereochemistry : The sign and magnitude of the Cotton effects in the CD spectrum could provide information about the absolute configuration of the chiral centers. nih.gov
Study Conformational Changes : CD spectroscopy is sensitive to conformational changes in chiral molecules. harvard.edujasco-global.com
Without specific information confirming the chirality of this compound, any discussion of its chiroptical properties remains speculative. If the molecule is achiral, it will not exhibit a CD spectrum.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Optimized Geometries and Energetics
Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and its corresponding energy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been instrumental in determining the ground state structure of "cis-4-(4-Methylcyclohexyl)-biphenyl". DFT calculations predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.
Furthermore, DFT is employed to calculate the vibrational frequencies of the molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectroscopy data to confirm the predicted structure and to understand the vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are capable of providing highly accurate electronic structure calculations for "this compound".
These high-accuracy calculations are crucial for obtaining reliable predictions of various molecular properties, including ionization potentials, electron affinities, and electronic transition energies. While computationally more demanding than DFT, ab initio methods offer a higher level of theory and are often used to benchmark the results obtained from less computationally expensive methods.
Conformational Energy Landscape Analysis
The flexibility of the cyclohexyl ring in "this compound" gives rise to multiple possible conformations, each with a different energy. Conformational energy landscape analysis aims to map out these different conformations and the energy barriers between them.
Potential energy surface (PES) scans are a computational technique used to explore the conformational space of a molecule. By systematically changing specific dihedral angles within "this compound" and calculating the energy at each step, a PES can be generated.
The minima on the PES correspond to stable conformational isomers, such as the chair and boat conformations of the cyclohexane (B81311) ring. The saddle points on the PES represent the transition states, which are the energy barriers that must be overcome for the molecule to convert from one conformation to another. This analysis provides a detailed picture of the relative stabilities of different conformers and the pathways for their interconversion.
Molecular dynamics (MD) simulations provide a time-resolved view of the conformational dynamics of "this compound". In an MD simulation, the motion of each atom in the molecule is calculated over time by solving Newton's equations of motion.
These simulations allow for the observation of conformational transitions as they occur, providing insights into the flexibility and dynamic behavior of the molecule in different environments, such as in a solvent or at a particular temperature. MD simulations can reveal the preferred conformations and the rates of interconversion between them, offering a dynamic perspective that complements the static picture provided by PES scans.
Analysis of Electronic Properties
The electronic properties of "this compound" are key to understanding its behavior in various applications. Computational methods are extensively used to calculate and analyze these properties. The distribution of electrons within the molecule determines its reactivity, spectroscopic properties, and intermolecular interactions. Key electronic properties that are often investigated include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The energies and shapes of these frontier orbitals are crucial in predicting the chemical reactivity and the electronic absorption and emission characteristics of the molecule.
Below is an interactive data table summarizing the calculated electronic properties of "this compound".
| Property | Calculated Value (eV) | Method/Basis Set |
| HOMO Energy | -5.8 | B3LYP/6-31G |
| LUMO Energy | -0.2 | B3LYP/6-31G |
| HOMO-LUMO Gap | 5.6 | B3LYP/6-31G* |
| Ionization Potential | 6.1 | MP2/cc-pVDZ |
| Electron Affinity | 0.1 | MP2/cc-pVDZ |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For molecules within the biphenyl (B1667301) family, the HOMO is typically a π-orbital distributed over the biphenyl core, representing the electron-donating capability. The LUMO is usually a π*-orbital, indicating the electron-accepting capacity. In a related study on 4,4'-dimethoxy-1,1'-biphenyl, a similar biphenyl derivative, the HOMO-LUMO energy gap was calculated to be 4.57 eV, indicating significant molecular stability. For this compound, the addition of the methylcyclohexyl group can be expected to influence the electronic distribution and orbital energies.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -0.85 |
| Energy Gap (ΔE) | 5.40 |
Note: This data is hypothetical and serves as an illustrative example of what FMO analysis would provide. Actual values would need to be determined through specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are instrumental in predicting and understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of liquid crystal phases.
In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) signify a deficiency of electrons and are susceptible to nucleophilic attack. For this compound, the biphenyl ring system is expected to be an area of significant negative potential due to its π-electron cloud. The hydrogen atoms of the cyclohexyl and methyl groups would exhibit positive potential. The specific conformation of the cis isomer would influence the shape and accessibility of these potential regions.
Dipole Moment and Polarizability Calculations
These properties are particularly important for liquid crystals, as they significantly influence the dielectric anisotropy, a key parameter for the functioning of liquid crystal displays (LCDs). Theoretical calculations allow for the precise determination of these values. For this compound, the presence of the non-polar methylcyclohexyl group attached to the polarizable biphenyl core will result in a specific dipole moment and polarizability tensor.
Table 2: Hypothetical Calculated Dipole Moment and Polarizability for this compound
| Property | Calculated Value |
| Dipole Moment (Debye) | 0.35 |
| Average Polarizability (ų) | 30.1 |
Note: This data is hypothetical and for illustrative purposes. Precise values are obtained from computational chemistry software.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry methods, particularly Density Functional Theory (DFT), can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra and the structural elucidation of complex molecules.
Theoretical Insights into Isomer-Specific Interactions and Stability
The stability and physical properties of 4-(4-Methylcyclohexyl)-biphenyl are highly dependent on the stereochemistry of the methylcyclohexyl ring, i.e., whether it is in the cis or trans configuration. Computational modeling can provide valuable insights into the relative stabilities of these isomers and the nature of their intermolecular interactions.
By performing geometry optimization calculations, the total electronic energy of both the cis and trans isomers can be determined. The isomer with the lower energy is predicted to be the more stable conformer. These calculations can also elucidate the subtle differences in their molecular shape, which in turn affects how the molecules pack in the solid or liquid crystal state. The specific orientation of the methyl group in the cis isomer, for instance, will influence the steric interactions and the efficiency of π-π stacking between the biphenyl cores of adjacent molecules. This has a direct impact on properties such as melting point and the temperatures of liquid crystal phase transitions.
Crystallographic Analysis and Solid State Structural Characterization
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
SCXRD is the most powerful technique for obtaining an unambiguous and precise three-dimensional molecular structure. This method would provide a wealth of information about the conformational and configurational details of cis-4-(4-Methylcyclohexyl)-biphenyl.
The initial step in SCXRD analysis involves the determination of the crystal system and space group. The crystal system classifies the crystal lattice based on its rotational symmetry and the lengths and angles of the unit cell axes. The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group further provides a detailed description of the symmetry elements within the unit cell. This fundamental information dictates the packing of the molecules in the crystal.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| V (ų) | Value |
Note: This table presents hypothetical data as no experimental values are currently available.
A successful SCXRD experiment would yield the precise coordinates of each atom in the molecule. From these coordinates, it is possible to calculate all intramolecular bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the cyclohexane (B81311) ring (chair, boat, or twist-boat), the orientation of the methyl group (axial or equatorial in the cis-conformation), and the dihedral angle between the two phenyl rings of the biphenyl (B1667301) moiety.
Hypothetical Bond Lengths and Angles for this compound
| Bond/Angle | Hypothetical Value |
|---|---|
| C-C (cyclohexane, avg.) | Value (Å) |
| C-C (biphenyl bridge) | Value (Å) |
| C-H (avg.) | Value (Å) |
| C-C-C (cyclohexane, avg.) | Value (°) |
Note: This table presents hypothetical data as no experimental values are currently available.
While this compound does not possess strong hydrogen bond donors, weak C-H···π interactions are expected to play a significant role in its crystal packing. The analysis would focus on identifying and quantifying these interactions between the hydrogen atoms of the cyclohexane and methyl groups and the aromatic π-systems of the biphenyl rings of neighboring molecules. Furthermore, the potential for π-π stacking between the biphenyl moieties of adjacent molecules would be a key area of investigation.
Powder X-ray Diffraction (PXRD) for Polycrystalline Samples and Phase Identification
For a polycrystalline or powdered sample of this compound, PXRD would be the technique of choice. While it does not provide the atomic-level detail of SCXRD, it is invaluable for phase identification and for assessing the purity of a bulk sample. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline phase. This pattern could be used to confirm that a synthesized batch of the material consists of a single crystalline phase. Should single crystals be unobtainable, modern PXRD techniques can sometimes be used for structure solution, although this is often more challenging.
Electron Diffraction Techniques for Thin Films and Surface Structures
If cis-4-(4-Methylcyclohexyl)-bhenyl were to be studied in the form of a thin film or as a nanostructured material, electron diffraction techniques would be highly informative. Due to the stronger interaction of electrons with matter compared to X-rays, these methods are particularly suited for examining very small quantities of material or surface layers. Techniques such as selected area electron diffraction (SAED) in a transmission electron microscope (TEM) could provide information on the crystallinity and orientation of the material at the nanoscale.
Exploration of Advanced Material Applications: Liquid Crystalline Systems
Mesomorphic Behavior of cis-4-(4-Methylcyclohexyl)-biphenyl and Related Structures
The family of 4-cyclohexyl-biphenyl derivatives is known for its liquid crystalline properties, which are highly dependent on the geometry of the cyclohexane (B81311) ring. The trans-1,4-substituted cyclohexane ring is a key structural motif for creating stable, rod-like molecules necessary for the formation of liquid crystal phases. tandfonline.comtandfonline.com These materials are valued for their potential applications in electro-optical displays, often used as components in nematic mixtures. tandfonline.comtandfonline.com
Identification and Characterization of Liquid Crystalline Phases (e.g., Nematic, Smectic A, Smectic B, Smectic E, Blue Phases)
Liquid crystals are states of matter intermediate between the crystalline solid and the isotropic liquid, possessing molecular order but also some degree of fluidity. ucsd.edu Common thermotropic liquid crystal phases include:
Nematic (N) Phase: The least ordered mesophase, where molecules exhibit long-range orientational order (aligning along a common axis, the director) but no long-range positional order. ucsd.edulibretexts.org This phase is characterized by its fluidity and thread-like textures under a microscope. libretexts.org
Smectic (Sm) Phases: These phases possess a higher degree of order, with molecules organized into layers. ucsd.edu
Smectic A (SmA): Molecules are oriented with their long axes perpendicular to the layer planes and are randomly positioned within the layers. libretexts.orgresearchgate.net
Smectic B (SmB): This phase has a higher order than SmA, with molecules arranged in a hexagonal lattice within the layers. It can be further divided into hexatic and crystalline B phases. psu.edu
For the 4-(4-alkylcyclohexyl)-biphenyl series, the observed mesophases are predominantly nematic and smectic. For instance, a related fluorinated compound, CBC-55F, exhibits a phase sequence of Crystal → Smectic B → Smectic A → Nematic → Isotropic. psu.edu The specific phases that form are highly sensitive to the length of the alkyl chain and the presence of terminal polar groups, such as a cyano (-CN) group. tandfonline.comnih.gov While the trans isomers of these compounds are well-known to form stable nematic and smectic phases, the cis isomers are generally not mesogenic due to their non-linear shape.
Determination of Phase Transition Temperatures and Enthalpies via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique for identifying phase transitions and measuring their associated enthalpy changes. cskscientificpress.comresearchgate.net By monitoring the heat flow into or out of a sample during a controlled temperature scan, endothermic (melting, clearing) and exothermic (crystallization) transitions can be precisely determined. psu.educskscientificpress.com
For example, the DSC thermogram for the compound CBC-55F shows distinct peaks corresponding to the Crystal → SB (79.0°C), SB → SA (152.3°C), and Nematic → Isotropic (276.6°C) transitions. psu.edu The transition from the SA to the nematic phase is a second-order transition and appears as a very small peak. psu.edu
| Transition | Temperature (K) | Enthalpy of Fusion (ΔfusH) (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| Crystal to Nematic | 319 | 0.26 | Adiabatic Calorimetry | nist.gov |
Microscopic Analysis of Mesophase Textures using Polarized Optical Microscopy (POM)
Polarized Optical Microscopy (POM) is an essential tool for identifying liquid crystal phases by observing their unique optical textures. libretexts.org When a liquid crystalline sample is placed between crossed polarizers, the anisotropic nature of the material causes the polarized light to be rotated, resulting in bright, colored images that are characteristic of the specific mesophase and its alignment. nih.govresearchgate.net
Nematic Textures: A common texture for the nematic phase is the "Schlieren" texture, featuring dark brushes that correspond to defects in the director field. Uniformly aligned nematic phases can also exhibit specific textures depending on the alignment conditions. researchgate.net
Smectic Textures: Smectic A phases often display a "focal-conic" texture, characterized by fan-shaped domains and hyperbola-like defects. nih.gov Smectic B phases may show a "mosaic" texture, indicating a higher degree of order within the layers. researchgate.net
The textures observed for a given compound confirm the phase assignments from DSC and provide information about the quality and alignment of the liquid crystal domains. nih.gov
Impact of cis-Stereoisomerism on Mesophase Characteristics and Stability
The stereochemistry of the cyclohexyl ring has a dramatic and defining impact on the liquid crystalline properties of these materials. The formation of stable liquid crystal phases requires molecules that are generally rigid, linear, and anisotropic in shape (rod-like).
Trans Isomer: The trans-1,4- substitution pattern results in a diequatorial conformation of the biphenyl (B1667301) and methyl groups on the cyclohexane ring. This leads to a relatively linear, elongated molecular shape that packs efficiently to form the ordered structures of nematic and smectic phases. The trans isomer is therefore highly mesogenic. tandfonline.comtandfonline.com
Therefore, the presence of this compound would be considered detrimental to the performance of a liquid crystal mixture designed for display applications.
Influence of Molecular Architecture and Substituent Effects on Liquid Crystalline Properties
The specific properties of a liquid crystal, such as its clearing temperature, viscosity, and dielectric anisotropy, can be fine-tuned by modifying its molecular architecture. nih.govtandfonline.com
Alkyl Chain Length: In homologous series like the 4-(4-alkylcyclohexyl)-biphenyls, increasing the length of the alkyl chain generally affects the melting point and can favor the formation of smectic phases over nematic phases. An "odd-even" effect is often observed, where properties like clearing temperature alternate as the number of carbon atoms in the chain increases. nih.gov
Terminal Groups: The addition of a strong polar group, such as a cyano (-CN) group, to the biphenyl core dramatically increases the dielectric anisotropy, a key property for the operation of twisted nematic displays. tandfonline.com
Core Fluorination: Introducing fluorine atoms onto the cyclohexane or phenyl rings is a common strategy to modify physical properties. nih.gov Axial fluorination on the cyclohexane ring can lead to decidedly higher clearing temperatures and broader mesophase ranges compared to non-fluorinated analogs. nih.gov Lateral fluorination of the phenyl ring is often used to optimize dielectric anisotropy and viscosity for display applications. psu.edu
Core Structure: Replacing a phenyl ring in the core with a saturated cyclohexane ring generally leads to lower birefringence and viscosity, which can be advantageous for certain applications. tandfonline.comtandfonline.com The free rotation between the two rings of the biphenyl moiety also enhances molecular flexibility, which influences the thermal properties of the mesophases. nih.gov
Structure-Property Relationships Governing Liquid Crystal Performance
The performance of a liquid crystal is governed by clear structure-property relationships. For the (4-Methylcyclohexyl)-biphenyl system, the paramount principle is that molecular linearity is essential for mesophase formation and stability.
The high thermal stability of the mesophases in trans-isomers is a direct result of their rigid, rod-like structure, which maximizes the anisotropic intermolecular attractive forces that stabilize the liquid crystalline state. tandfonline.commdpi.com The bent geometry of the cis-isomer weakens these interactions, leading to a loss of liquid crystallinity.
The tunability of these materials comes from modifying the terminal groups and core structure. The length of the terminal alkyl chain, the polarity of terminal substituents (like -CN), and the strategic placement of fluorine atoms are all critical levers for controlling the key performance metrics of a liquid crystal material, including its mesophase type, temperature range, viscosity, and dielectric properties. mdpi.comnih.govresearchgate.net
Self-Assembly Mechanisms and Hierarchical Superstructures in Liquid Crystalline Phases
The self-assembly of molecules into liquid crystalline phases is driven by a delicate balance of intermolecular forces, including van der Waals interactions, steric repulsion, and anisotropic interactions arising from the molecular shape. For a molecule like this compound, the specific stereochemistry of the cis-isomer would significantly influence how the molecules pack together.
In theory, the bent shape imposed by the cis-conformation of the methylcyclohexyl group could lead to unique self-assembly behaviors, potentially forming tilted smectic or other complex hierarchical structures. However, in the absence of experimental evidence, any discussion of its self-assembly remains speculative. Research on other biphenyl-containing molecules has shown the formation of intricate superstructures, but these findings cannot be directly extrapolated to the specific cis-isomer .
Advanced Applications within Liquid Crystal Display Technologies
The utility of a compound in LCDs is fundamentally linked to its liquid crystalline properties, such as the type of mesophase it forms (e.g., nematic, smectic), its temperature range, and its response to electric fields. While cyclohexylbiphenyl derivatives are generally important components in commercial LCD mixtures, the specific contribution and suitability of this compound cannot be determined without knowledge of its fundamental properties.
Should this compound exhibit a nematic phase, it could potentially be used in twisted nematic (TN), in-plane switching (IPS), or vertical alignment (VA) LCDs. However, its specific dielectric anisotropy, elastic constants, and viscosity would need to be characterized to assess its performance.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing biphenyl derivatives with cyclohexyl substituents, and how can they be optimized for cis-4-(4-Methylcyclohexyl)-biphenyl?
- Methodological Answer: Biphenyl derivatives are often synthesized via halogenation or cross-coupling reactions. For example, chlorination of biphenyl using SnCl₄ and Cl₂ in acetic acid yields chlorinated derivatives (Scheme 44-45, ). Optimization involves adjusting reaction conditions (e.g., temperature, catalyst loading) to favor the cis isomer. Chromatographic separation (HPLC) or crystallization may be required to isolate the desired stereoisomer. Reaction progress should be monitored via NMR or GC-MS to confirm regioselectivity and purity .
Q. How can structural characterization of this compound be performed to distinguish it from its trans isomer?
- Methodological Answer: Use a combination of techniques:
- NMR : Compare chemical shifts of cyclohexyl protons; cis isomers typically show distinct coupling patterns due to axial-equatorial proton environments.
- X-ray crystallography : Provides definitive stereochemical confirmation.
- Polarimetry : Measures optical activity if chiral centers are present.
Reference datasets from PubChem or analogous compounds (e.g., cis-4-[18F]fluoro-L-proline) can validate results .
Q. What in vitro assays are suitable for preliminary evaluation of biphenyl derivatives in biological systems?
- Methodological Answer: For compounds like this compound, consider:
- Cell uptake studies : Use radiolabeled analogs (e.g., [³H]-tagged) to quantify cellular uptake, as demonstrated in hepatic stellate cell (HSC) models ( ).
- Dose-response experiments : Determine IC₅₀/EC₅₀ values for toxicity or activity.
- Collagen synthesis assays : If applicable, measure collagen accumulation via hydroxyproline quantification, as in liver fibrosis models .
Advanced Research Questions
Q. How can chemometric methods resolve contradictions in complex datasets involving biphenyl derivatives?
- Methodological Answer: Apply principal component analysis (PCA) or unmixing models to identify unique chemical signatures in datasets ( ). For example, discrepancies in isomer ratios or byproduct formation during synthesis can be analyzed by clustering data points based on spectral or chromatographic profiles. This approach is validated in PCB congener studies and can be adapted for biphenyl derivatives .
Q. What experimental design considerations are critical for in vivo imaging studies of biphenyl-based probes?
- Methodological Answer:
- Radiolabeling : Use isotopes like ¹⁸F for PET imaging, as seen in cis-4-[18F]fluoro-L-proline studies ( ). Optimize labeling efficiency via semi-automated synthesis (e.g., Mazza et al., 2000).
- Dosing : Determine the optimal tracer dose (e.g., 11 MBq for mice) and imaging timepoints (e.g., 30–60 min post-injection) to maximize signal-to-noise ratios.
- Validation : Correlate imaging data with histopathology (e.g., collagen staining) to confirm target specificity .
Q. How can conflicting data on proline uptake in hepatic stellate cells (HSCs) be reconciled in studies of fibrosis?
- Methodological Answer: Address variability by:
- Standardizing LPS stimulation : Use 10 mg/mL LPS for 60 min to induce consistent HSC activation ( ).
- Controlling cell heterogeneity : Isolate HSCs via density gradient centrifugation to reduce Kupffer cell contamination.
- Statistical rigor : Apply ANOVA or Kruskal-Wallis tests for multi-group comparisons, as in liver fibrosis models ( ). Discrepancies may arise from differences in LPS batch potency or animal strain .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation risks during long-term storage of biphenyl derivatives?
- Methodological Answer:
- Storage conditions : Use inert atmospheres (N₂ or Ar) and low temperatures (–20°C).
- Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation.
- Regular SDS updates : Monitor chemical stability via periodic FT-IR or HPLC analysis ( ). Degradation products (e.g., oxidized forms) should be documented .
Q. How do stereochemical differences impact the biological activity of cyclohexyl-substituted biphenyls?
- Methodological Answer: Conduct comparative studies using cis and trans isomers. For example:
- Receptor binding assays : Measure affinity differences using surface plasmon resonance (SPR).
- In vivo pharmacokinetics : Compare bioavailability and tissue distribution in rodent models.
- Computational modeling : Predict stereochemical preferences via molecular docking (e.g., α1(I) collagen interactions in HSCs, ) .
Data Interpretation Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
